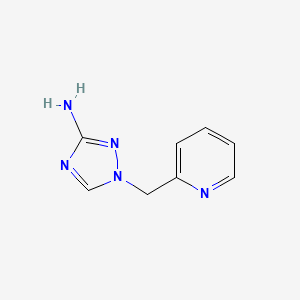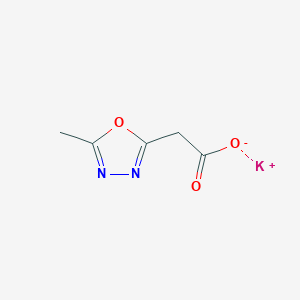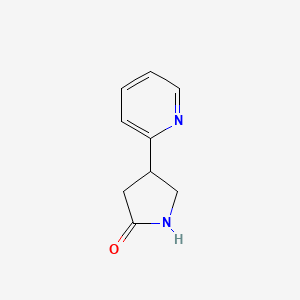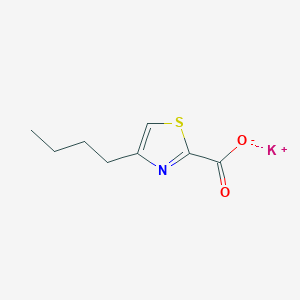
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine
Descripción general
Descripción
“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28°C .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, which are resistant to conventional degradation processes. These processes can mineralize nitrogen-containing compounds and improve the efficacy of overall treatment schemes. The degradation of nitrogen-containing compounds by AOPs involves a combination of electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This is particularly relevant for amine-containing compounds, suggesting that similar processes might be applicable for the degradation of compounds like 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, enhancing environmental safety and treatment efficacy (Bhat & Gogate, 2021).
Heterocyclic Compounds in Synthesis and Drug Design
Heterocyclic compounds, such as 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, play a significant role in the synthesis of new chemical entities with potential pharmacological activities. The chemistry of heterocyclic compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity and utility of these scaffolds in the synthesis of a diverse range of heterocyclic compounds. This underlines the importance of such structures in drug design and discovery, offering pathways to novel therapeutic agents (Gomaa & Ali, 2020).
Environmental Microbiology and Biodegradation
The study of biogenic amines and their catabolism by Pseudomonas species sheds light on the microbial degradation of nitrogen-containing organic molecules, which are common in various environments. This research provides insights into the metabolic pathways employed by bacteria to degrade amines, highlighting the potential biotechnological applications in the removal of amine-based pollutants from the environment. Such findings could be relevant for understanding the biodegradation mechanisms of complex amines, including 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine, contributing to environmental bioremediation efforts (Luengo & Olivera, 2020).
Propiedades
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWDPMTMDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)


![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)


![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)